molecular formula C12H13N3O2S B097756 4-Amino-n-(4-aminophenyl)benzenesulfonamide CAS No. 16803-97-7

4-Amino-n-(4-aminophenyl)benzenesulfonamide

Cat. No. B097756
CAS RN: 16803-97-7
M. Wt: 263.32 g/mol
InChI Key: LWOAIKNLRVQTFT-UHFFFAOYSA-N
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Description

4-Amino-N-(4-aminophenyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an aromatic sulfonamide group, which is a common moiety in many therapeutic agents due to its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of derivatives of 4-amino-N-(4-aminophenyl)benzenesulfonamide can be achieved through various methods. One approach involves the direct N-alkylation of aminobenzenesulfonamides with alcohols, which has been shown to be highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework . Another method includes the condensation of pyridine-4-carboxaldehyde and sulfadiazine to form novel compounds, which are then characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied. For instance, the crystal structures of certain compounds in complex with human carbonic anhydrase II have been determined to understand the binding potencies of these inhibitors . Additionally, the structural and spectroscopic properties of synthesized sulfonamide compounds have been characterized using techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography, providing insights into their molecular geometries and electronic structures .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions that are central to their biological activity. For example, they can act as inhibitors for enzymes like kynurenine 3-hydroxylase, with certain derivatives showing high-affinity inhibition and the ability to increase kynurenic acid concentration in vivo . They also exhibit inhibitory activities against other enzymes such as acrosin and aldose reductase , indicating their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(4-aminophenyl)benzenesulfonamide derivatives are crucial for their biological function and pharmacokinetic profile. Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT, have been used to predict properties such as absorption wavelengths, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental data . The antimicrobial activity and molecular docking studies of these compounds have also been explored, providing further understanding of their interactions with biological targets . Additionally, the inhibitory effects of these compounds on various carbonic anhydrase isozymes have been quantified, revealing their selectivity and potency .

Scientific Research Applications

Synthesis and Characterization

  • Novel sulfonamide derivatives, including those similar to 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide, have been synthesized and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These studies help in understanding their molecular geometry and chemical properties, providing insights into their potential applications in various fields (Demircioğlu et al., 2018).

Antimicrobial Activity

  • Some derivatives of 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide have been studied for their antimicrobial properties. Research has shown that these compounds can be effective against various microbial strains, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2018).

Photodynamic Therapy in Cancer Treatment

  • Derivatives of 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide, such as zinc phthalocyanine compounds, have been investigated for their applications in photodynamic therapy, a treatment method for cancer. These compounds have shown promising results due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for the treatment of cancer (Pişkin et al., 2020).

Inhibition of Enzymes and Biological Activities

  • Various derivatives of 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide have been found to inhibit specific enzymes, such as carbonic anhydrases, which are significant in regulating physiological processes. This inhibition suggests their potential use in treating diseases associated with these enzymes, like glaucoma and certain cancers (Casini et al., 2002).

Structural Studies for Drug Development

  • The crystal structures of compounds related to 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide have been determined, providing valuable information for the design and development of new drugs. Understanding these structures helps in predicting and enhancing their biological activities and pharmacokinetic properties (Kovalchukova et al., 2013).

Safety And Hazards

The safety information for “4-Amino-n-(4-aminophenyl)benzenesulfonamide” includes several hazard statements: H302+H312-H315-H318-H411 . The precautionary statements include P264-P270-P273-P280-P301+P312+P330-P302+P352+P312-P305+P351+P338+P310-P332+P313-P391-P501 . It is recommended to keep it in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

4-amino-N-(4-aminophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOAIKNLRVQTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884935
Record name Benzenesulfonamide, 4-amino-N-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-n-(4-aminophenyl)benzenesulfonamide

CAS RN

16803-97-7
Record name 4,4′-Diaminobenzenesulfonanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16803-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-N-(4-aminophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-amino-N-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MR Talebi, D Nematollahi, AR Massah - Electrochimica Acta, 2023 - Elsevier
Electrochemical oxidation of some N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives (BS1-BS6) has been investigated over a wide range of pH and different …
Number of citations: 2 www.sciencedirect.com
S Agrawal, D Tipre, S Dave - Applied Biochemistry and Microbiology, 2022 - Springer
A thermotolerant Bacillus pumilus SRS83, isolated from dye-contaminated wastewater, is capable to degrade 100 mg/L of triazo Acid Black 210 (AB210) within 85 min under optimised …
Number of citations: 3 link.springer.com
R Hrdina, D Lustinec, P Stolin, L Burgert… - Advances in colour …, 2004 - admin.umt.edu.pk
A set of reactive mordant azo dyes was prepared by diazotisation of aromatic amines and their subsequent coupling reaction with secondary components. The reactive dyes thus formed …
Number of citations: 18 admin.umt.edu.pk

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